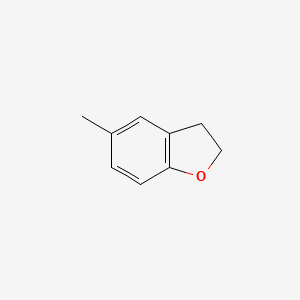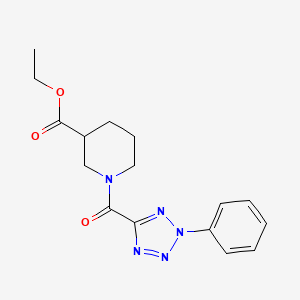![molecular formula C18H15Cl3FN3OS2 B2761676 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole CAS No. 344272-24-8](/img/structure/B2761676.png)
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains several functional groups, including sulfanyl, sulfinyl, and methyl groups .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible starting material is 2-chloro-6-fluorobenzyl chloride, which can be used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole . The exact synthetic route would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The molecule also contains several chlorine and fluorine atoms, which can significantly affect its chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the various functional groups. For example, the sulfanyl and sulfinyl groups could potentially undergo redox reactions. Additionally, the chlorine and fluorine atoms could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the 1,2,4-triazole ring could affect its acidity and basicity. The chlorine and fluorine atoms could also affect its polarity and reactivity .科学的研究の応用
Selective Separation of Aqueous Sulphate Anions
Research demonstrates the use of 1,2,4-triazole derivatives in the selective separation of sulphate anions from aqueous solutions. This application is particularly relevant in environmental chemistry and water treatment processes. The study by Luo et al. (2017) highlights the special recognition of sulphate–water clusters through crystallization facilitated by triazole derivatives, showcasing their potential in addressing challenges associated with sulphate pollution in water bodies (Luo et al., 2017).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 1,2,4-triazole compounds are well-documented, with several studies reporting the synthesis and efficacy of these derivatives against various bacterial and fungal strains. Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds, demonstrating promising antibacterial potency, indicating their potential use in developing new antimicrobial agents (Wang et al., 2010).
Corrosion Inhibition
Triazole derivatives have been explored for their corrosion inhibition capabilities, particularly in protecting metals against corrosion in acidic media. This application is crucial in the field of materials science and engineering, where the longevity and durability of metal components are of paramount importance. A study by Lagrenée et al. (2002) on a new triazole derivative demonstrated very good inhibitor properties, making these compounds valuable in the development of corrosion inhibitors (Lagrenée et al., 2002).
Synthesis and Structural Characterization
The synthesis and structural characterization of 1,2,4-triazole derivatives form the basis for understanding their chemical behavior and potential applications. Research in this area focuses on developing new synthetic methods, exploring different substituents, and understanding the impact of these modifications on the compounds' physical and chemical properties. For instance, Zumbrunn (1998) detailed the versatile synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, demonstrating the adaptability of triazole chemistry for various applications (Zumbrunn, 1998).
特性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3FN3OS2/c1-25-17(10-28(26)9-11-5-6-12(19)7-15(11)21)23-24-18(25)27-8-13-14(20)3-2-4-16(13)22/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWACHTKOAWJDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CS(=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761596.png)
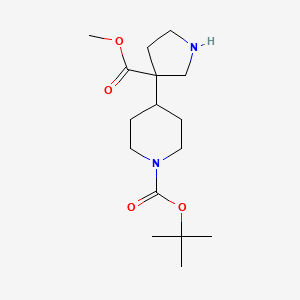
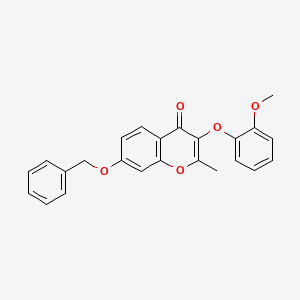
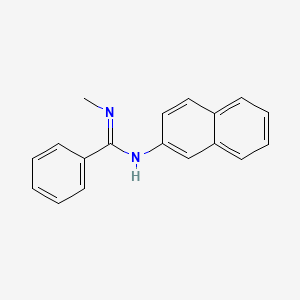
![N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2761602.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761603.png)

![5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole](/img/structure/B2761607.png)


